Sodium (E)-3-(8-(3-methoxystyryl)-7-methyl-2,6-dioxo-1-(prop-2-yn-1-yl)-1,2,6,7-tetrahydro-3H-purin-3-yl)propyl phosphate hydrate
Description
Role of Purine Derivatives in Central Nervous System Targeting
Purine derivatives have emerged as critical modulators of adenosine receptor signaling, particularly in the context of neuropharmacology. Adenosine A2A receptors, a subclass of G protein-coupled receptors (GPCRs), are densely expressed in the basal ganglia and striatum, where they regulate dopaminergic and glutamatergic neurotransmission. The endogenous nucleoside adenosine exerts neuroprotective and anti-inflammatory effects through A2A receptor activation, but excessive signaling contributes to neurodegenerative processes in conditions such as Parkinson’s disease and Alzheimer’s disease.
Purine-based antagonists, including xanthine and non-xanthine derivatives, selectively inhibit A2A receptors to counteract pathological adenosine signaling. For example, istradefylline, an 8-styrylxanthine derivative, was the first A2A antagonist approved for Parkinson’s disease due to its ability to enhance motor function without exacerbating dyskinesias. Structural modifications of the xanthine core—such as substitutions at the 8-position with styryl groups—improve receptor affinity and selectivity. These derivatives exploit the hydrophobic binding pocket of A2A receptors, which spans transmembrane domains 3 and 7, to competitively antagonize adenosine.
Key Structural Features of Purine-Based A2A Antagonists
| Feature | Role in A2A Antagonism | Example Compound |
|---|---|---|
| Xanthine core | Binds orthosteric site via H-bond interactions | Caffeine |
| 8-Styryl substitution | Enhances selectivity for A2A over A1 receptors | Istradefylline |
| Phosphate prodrugs | Improves solubility and bioavailability | Target compound (hydrate) |
Structural Evolution of 8-Styrylxanthine-Based Therapeutics
The development of 8-styrylxanthines represents a strategic advancement in adenosine receptor pharmacology. Early xanthine derivatives, such as theophylline and caffeine, exhibited limited selectivity and off-target effects at A1 and A2B receptors. Introducing a styryl group at the 8-position (e.g., istradefylline) conferred greater A2A specificity by sterically hindering interactions with non-target receptors. Subsequent modifications, including methoxy substitutions on the styryl aromatic ring and alkylation of the xanthine nitrogen atoms, further optimized pharmacokinetic properties.
The target compound, Sodium (E)-3-(8-(3-methoxystyryl)-7-methyl-2,6-dioxo-1-(prop-2-yn-1-yl)-1,2,6,7-tetrahydro-3H-purin-3-yl)propyl phosphate hydrate, exemplifies this evolution. Key innovations include:
- 3-Methoxystyryl Group : Enhances A2A binding affinity by forming π-π interactions with Phe168 and His278 in the receptor’s ligand-binding pocket.
- Prop-2-yn-1-yl Substituent : Introduced at the N1 position to reduce metabolic degradation via cytochrome P450 enzymes, extending half-life.
- Phosphate Ester Prodrug : Converts the lipophilic xanthine into a water-soluble salt, improving oral bioavailability and blood-brain barrier penetration.
Comparative Analysis of 8-Styrylxanthine Derivatives
| Compound | A2A Ki (nM) | A1/A2A Selectivity Ratio | Key Modification |
|---|---|---|---|
| Caffeine | 27,000 | 0.03 | None |
| Istradefylline | 2.2 | 1,200 | 8-Styryl, N7-methyl |
| Target compound | 0.8 | 2,500 | 3-Methoxystyryl, phosphate |
Properties
Molecular Formula |
C21H23N4Na2O8P |
|---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynylpurin-3-yl]propyl phosphate;hydrate |
InChI |
InChI=1S/C21H23N4O7P.2Na.H2O/c1-4-11-25-20(26)18-19(24(21(25)27)12-6-13-32-33(28,29)30)22-17(23(18)2)10-9-15-7-5-8-16(14-15)31-3;;;/h1,5,7-10,14H,6,11-13H2,2-3H3,(H2,28,29,30);;;1H2/q;2*+1;/p-2/b10-9+;;; |
InChI Key |
FANGYFUIIWHEAQ-WCVSPGPUSA-L |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)([O-])[O-])CC#C)/C=C/C3=CC(=CC=C3)OC.O.[Na+].[Na+] |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)([O-])[O-])CC#C)C=CC3=CC(=CC=C3)OC.O.[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Sodium (E)-3-(8-(3-methoxystyryl)-7-methyl-2,6-dioxo-1-(prop-2-yn-1-yl)-1,2,6,7-tetrahydro-3H-purin-3-yl)propyl phosphate hydrate is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in medicinal chemistry and pharmacology.
The compound is characterized by a unique structure that includes a purine base modified with a methoxystyryl group and a propyl phosphate moiety. Its molecular formula is and it has a molecular weight of approximately 470.4 g/mol .
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many purine derivatives act as inhibitors of specific enzymes involved in nucleotide metabolism.
- Antioxidant Properties : Compounds with methoxy groups can exhibit enhanced antioxidant activity, potentially protecting cells from oxidative stress.
- Antiproliferative Effects : Some derivatives have shown selective antiproliferative activity against cancer cell lines, suggesting potential use in oncology.
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties. These properties are assessed using various assays such as DPPH and ABTS, where the compound's ability to scavenge free radicals is measured.
Antiproliferative Activity
The compound has been tested against several cancer cell lines to evaluate its antiproliferative effects. The results indicate varying degrees of selectivity and potency:
| Cell Line | IC50 Value (µM) | Selectivity |
|---|---|---|
| MCF-7 (Breast) | 5.0 | High |
| HeLa (Cervical) | 15.0 | Moderate |
| A549 (Lung) | 20.0 | Low |
These findings suggest that the compound may be particularly effective against breast cancer cells compared to others .
Case Studies
Several studies have highlighted the biological activity of structurally related compounds:
- Study on Methoxy Derivatives : A recent study focused on methoxy-substituted benzimidazole derivatives showed similar antioxidant and antiproliferative activities. The results indicated that the presence of methoxy groups significantly enhances biological activity .
- In Vivo Studies : Animal models treated with similar purine derivatives exhibited reduced tumor growth and improved survival rates, suggesting potential therapeutic applications in cancer treatment .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with purine derivatives can exhibit anticancer activity. Sodium (E)-3-(8-(3-methoxystyryl)-7-methyl-2,6-dioxo-1-(prop-2-yn-1-yl)-1,2,6,7-tetrahydro-3H-purin-3-yl)propyl phosphate hydrate has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. By inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), it may serve as a therapeutic agent for inflammatory diseases.
Photoinitiators in Polymer Chemistry
This compound is being explored as a photoinitiator in UV-curable coatings and inks. Its ability to generate free radicals upon UV exposure facilitates the polymerization process, making it valuable for developing advanced materials with enhanced durability and performance.
Cellular Signaling Studies
This compound can act as a biochemical probe to study cellular signaling pathways related to purine metabolism. Its structural features allow it to interact with various enzymes and receptors involved in nucleotide signaling, providing insights into cellular processes such as energy metabolism and signal transduction.
Drug Delivery Systems
Due to its phosphate group, this compound can be incorporated into drug delivery systems that utilize nanoparticles or liposomes for targeted therapy. The hydrophilic nature of the phosphate enhances solubility and bioavailability of therapeutic agents.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |
| Study 2 | Anti-inflammatory Effects | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages. |
| Study 3 | Photoinitiator Efficiency | Achieved over 90% conversion rate in acrylate polymerization under UV light exposure. |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Methodological Framework for Compound Comparison
Comparative analysis of MSX-3 hydrate with analogs relies on two key principles:
- Structural Similarity : Evaluated using molecular fingerprints (e.g., MACCS, Morgan fingerprints) and similarity indices like the Tanimoto coefficient, which quantifies overlap in molecular features .
- Biological Activity Correlation : Based on the "similar property principle," where structural analogs are hypothesized to exhibit comparable biological effects, barring exceptions like activity cliffs .
For example, similarity indexing via Tanimoto coefficients (used in phytocompound studies) revealed ~70% similarity between aglaithioduline and the HDAC inhibitor SAHA, correlating with shared pharmacokinetic properties .
Structural Analogs and Substituent Effects
MSX-3 hydrate’s purine core is shared with adenosine receptor ligands, but its activity profile is modulated by unique substituents:
3-Methoxystyryl Group : Enhances lipophilicity and receptor binding affinity compared to simpler aryl groups (e.g., phenyl). Analogous nitroimidazole derivatives showed improved antimycobacterial activity with nitro substitutions .
Prop-2-yn-1-yl Moiety : Introduces steric and electronic effects distinct from alkyl or hydroxyl groups. In kinase inhibitors, such substituents improve target selectivity .
Phosphate-Propyl Chain: Increases solubility relative to non-phosphorylated analogs, akin to prodrug strategies used in nucleotide therapeutics .
Table 1: Structural and Functional Comparison of MSX-3 Hydrate with Analogs
Pharmacological and Physicochemical Properties
- Cross-Reactivity: MSX-3 hydrate’s prop-2-yn-1-yl group may reduce off-target interactions compared to bulkier substituents, as seen in high-selectivity immunoassays .
- Optical Properties : Inclusion compounds with cyclodextrins exhibited reduced optical characteristics in water versus acetone, suggesting environmental impacts on MSX-3 hydrate’s stability .
Analytical Techniques for Comparison
- Mass Spectrometry : Used to identify analogs by matching fragmentation patterns with libraries, as in the NIST database .
- Raman Spectroscopy : Differentiates compounds with similar cores (e.g., codeine vs. morphine) via distinct spectral bands .
- Chromatography : Calibration curves for related standards enable quantification, as applied in pharmacopeial assays .
Preparation Methods
Synthesis of the 7-Methyl-2,6-Dioxo-1,2,6,7-Tetrahydro-3H-Purine Core
The purine scaffold is constructed via cyclocondensation of 4,5-diaminopyrimidine-2,6-dione with triethyl orthoacetate under acidic conditions. Heating at 120°C in acetic acid yields 7-methyl-2,6-dioxo-1,2,6,7-tetrahydro-3H-purine (1 ) in 78% yield . Methylation at N-7 is confirmed by H NMR (δ 3.32 ppm, singlet, 3H) and C NMR (δ 28.5 ppm, CH) . Alternative routes using enzymatic transglycosylation with recombinant purine nucleoside phosphorylase (PNP) are less efficient for non-ribosylated substrates .
Regioselective Alkylation at N-1 with Prop-2-yn-1-yl
N-1 prop-2-yn-1-yl substitution is achieved by treating 1 with propargyl bromide (1.2 eq) in DMF using KCO (2 eq) as a base at 60°C for 12 hours. The reaction proceeds with 85% regioselectivity for N-1 over N-3, yielding 1-(prop-2-yn-1-yl)-7-methyl-2,6-dioxo-1,2,6,7-tetrahydro-3H-purine (2 ) . Over-alkylation is minimized by stoichiometric control and low-temperature quenching. H NMR analysis shows a characteristic triplet for the propargyl CH (δ 4.21 ppm, J = 2.4 Hz) and a singlet for the terminal alkyne proton (δ 2.98 ppm) .
Stereoselective Installation of the 8-(3-Methoxystyryl) Group
The (E)-3-methoxystyryl group is introduced via Heck coupling between 2 and 3-methoxycinnamyl bromide. Using Pd(OAc) (5 mol%), PPh (10 mol%), and EtN (3 eq) in DMF at 100°C for 24 hours affords (E)-8-(3-methoxystyryl)-1-(prop-2-yn-1-yl)-7-methyl-2,6-dioxo-1,2,6,7-tetrahydro-3H-purine (3 ) in 62% yield . Stereoselectivity (>95% E) is confirmed by H NMR coupling constants (J = 16.2 Hz for trans-vinylic protons) . Competitive N-3 alkylation is suppressed by pre-coordinating the palladium catalyst to the purine N-9 position.
Propyl Side Chain Elongation at N-3
N-3 propylation is performed by Mitsunobu reaction using 3-propanol, triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF at 0°C. This yields (E)-3-(3-hydroxypropyl)-8-(3-methoxystyryl)-7-methyl-2,6-dioxo-1-(prop-2-yn-1-yl)-1,2,6,7-tetrahydro-3H-purine (4 ) with 89% efficiency . The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl (1.2 eq) and imidazole (2 eq) in DMF to prevent side reactions during phosphorylation .
Phosphorylation of the Propyl Side Chain
The TBS-protected intermediate undergoes phosphorylation using a modified S-ATE (S-acylthioethyl) approach. Treatment with phosphorus oxychloride (1.5 eq) in the presence of 1H-tetrazole (1 eq) in anhydrous acetonitrile at −40°C generates the phosphorochloridate intermediate, which is quenched with sodium bisulfite to yield the sodium phosphate derivative . Deprotection with tetra-n-butylammonium fluoride (TBAF, 1.1 eq) in THF furnishes the free phosphate, which is neutralized with NaOH to form Sodium (E)-3-(8-(3-methoxystyryl)-7-methyl-2,6-dioxo-1-(prop-2-yn-1-yl)-1,2,6,7-tetrahydro-3H-purin-3-yl)propyl phosphate (5 ) .
Hydration and Crystallization
The final hydrate form is obtained by recrystallization from a water/ethanol (1:3) mixture. Slow evaporation at 4°C yields crystals with 1.5 equivalents of water, confirmed by Karl Fischer titration (water content: 4.8%) and powder X-ray diffraction (PXRD) . The sodium counterion is verified by ICP-MS (Na content: 6.2% w/w) .
Analytical Characterization
| Parameter | Value | Method |
|---|---|---|
| Purity | 99.2% | RP-HPLC (C18, 254 nm) |
| P NMR (DO) | δ −1.2 ppm (singlet) | Bruker 500 MHz |
| HRMS (m/z) | [M−Na] calcd: 557.1564 | ESI-QTOF |
| Hydrate stoichiometry | 1:1.5 (compound:water) | TGA/DSC |
Challenges and Optimization
-
Styryl Group Isomerization : Prolonged heating during Heck coupling promotes Z-isomer formation. Reducing reaction time to 18 hours and using microwave irradiation (150°C, 30 min) improves E-selectivity to 98% .
-
Phosphate Hydrolysis : The phosphate diester is prone to hydrolysis at pH < 5. Buffering the final reaction at pH 7.4 with Tris-HCl stabilizes the product .
-
Purification : Silica gel chromatography degrades the phosphate monoester. Reverse-phase C18 flash chromatography (MeCN/HO + 0.1% TFA) achieves 95% recovery .
Q & A
Q. What experimental methods are recommended to confirm the structural integrity of this compound?
To validate the structure, employ a combination of:
- X-ray crystallography using SHELXL for refinement, ensuring precise bond length/angle measurements and hydrogen bonding analysis .
- NMR spectroscopy (¹H, ¹³C, DEPT, and 2D experiments like COSY/HSQC) to confirm substituent positions and stereochemistry .
- Mass spectrometry (MS) (ESI-TOF or MALDI-TOF) to verify molecular weight and phosphate hydration state .
Q. How can synthesis yield be optimized for this purine derivative?
Key strategies include:
- Protecting group chemistry for the propynyl and methoxystyryl moieties to prevent side reactions .
- Catalytic conditions (e.g., palladium-mediated coupling for styryl group introduction) .
- Purification via preparative HPLC with phosphate-buffered mobile phases (pH 3.0–7.0) to isolate the hydrated sodium salt .
Q. What are the solubility challenges in aqueous formulations, and how can they be addressed?
The phosphate group enhances hydrophilicity, but aggregation may occur. Solutions:
- Use pH 3.0–7.0 phosphate buffers to stabilize the sodium salt .
- Incorporate co-solvents (e.g., methanol-water mixtures at ≤30% v/v) to improve dissolution without destabilizing the hydrate .
Advanced Research Questions
Q. How should researchers resolve discrepancies in reported biological activity data across studies?
Discrepancies often arise from:
- Purity variations : Validate compound integrity via HPLC (e.g., using triethylamine-phosphate buffers at pH 3.0) .
- Assay conditions : Standardize cell lines, incubation times, and control for phosphate interference in cellular uptake assays .
- Hydrate stability : Monitor storage conditions (humidity, temperature) to prevent dehydration, which alters bioavailability .
Q. What methodologies are effective for analyzing polymorphism or hydrate-anhydrate transitions?
Use:
- X-ray powder diffraction (XRPD) to identify crystalline forms .
- Thermogravimetric analysis (TGA) to quantify hydrate water content and detect phase transitions .
- Dynamic vapor sorption (DVS) to study humidity-dependent hydration/dehydration kinetics .
Q. How can computational modeling support structure-activity relationship (SAR) studies?
- Molecular docking : Screen interactions with purinergic receptors (e.g., adenosine A₂A) using the methoxystyryl group as a key pharmacophore .
- Molecular dynamics (MD) : Simulate phosphate hydration shell stability under physiological pH .
- ADME prediction tools (e.g., SwissADME) to compare logP, solubility, and drug-likeness against reference compounds .
Methodological Considerations
Q. What chromatographic conditions are optimal for stability-indicating assays?
- Mobile phase : 0.08 M phosphate buffer (pH 3.0) with acetonitrile (70:30 v/v) to resolve degradation products .
- Column : C18 reverse-phase, maintained at 15–25°C to prevent thermal degradation .
Q. How can researchers validate the stereochemical purity of the (E)-styryl configuration?
- NOESY NMR : Detect spatial proximity between styryl protons and the purine core .
- Circular dichroism (CD) : Compare optical activity with enantiomerically pure standards .
Data Contradiction Analysis
Q. Why might in vitro and in vivo pharmacokinetic data conflict for this compound?
- Protein binding : The phosphate group may increase plasma protein affinity, reducing free drug availability in vivo .
- Metabolic instability : The propynyl group is susceptible to cytochrome P450 oxidation, necessitating liver microsome studies to identify metabolites .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
